
2-(5-Aminopyridin-2-yl)acetamide
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Description
2-(5-Aminopyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Research indicates that 2-(5-Aminopyridin-2-yl)acetamide exhibits cytotoxic effects against several cancer cell lines, including breast and pancreatic cancers. It has been shown to induce apoptosis through modulation of specific signaling pathways, making it a candidate for further development as an anticancer drug.
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism involves disrupting bacterial cell wall synthesis, indicating potential for use in treating bacterial infections.
Biological Research
In biological studies, this compound has been evaluated for:
- Neuroprotective Effects : Investigations into its neuroprotective properties suggest potential applications in treating neurodegenerative diseases. The compound has been shown to inhibit inflammatory cytokines, which are implicated in neurodegeneration.
- Cholinesterase Inhibition : Preliminary studies indicate that it may act as a cholinesterase inhibitor, similar to other pyridine derivatives that have shown promise in treating Alzheimer's disease.
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | Anticancer | 1.0 (HepG2 cells) | Case Study 1 |
N-(5-Hydroxypyridin-2-yl)acetamide | Antimicrobial | 64 (E. coli) | Case Study 2 |
N-(5-Methoxypyridin-2-yl)acetamide | Cholinesterase Inhibitor | >100 (BuChE) | Case Study 3 |
Synthesis Overview
Synthesis Method | Reactants | Conditions |
---|---|---|
Acetic Anhydride Reaction | 5-Aminopyridine + Acetic Anhydride | Base catalyst required |
Acetyl Chloride Reaction | 5-Aminopyridine + Acetyl Chloride | Base catalyst required |
Antimicrobial Activity Study
In a study assessing the antimicrobial efficacy of various pyridine derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli, showcasing its strong antibacterial potential.
Cytotoxicity Evaluation
A cytotoxicity assay on human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 1 µM, indicating its potential as an anticancer agent comparable to established drugs such as tofacitinib.
Inflammatory Disease Model
In models simulating inflammatory bowel disease (IBD), the compound exhibited dual inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting therapeutic potential in treating IBD.
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-(5-aminopyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H9N3O/c8-5-1-2-6(10-4-5)3-7(9)11/h1-2,4H,3,8H2,(H2,9,11) |
InChI Key |
XUHGAUYQBUKTBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.